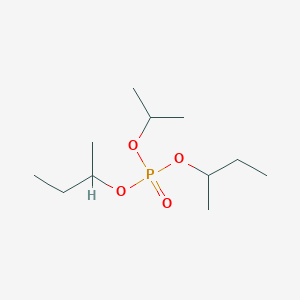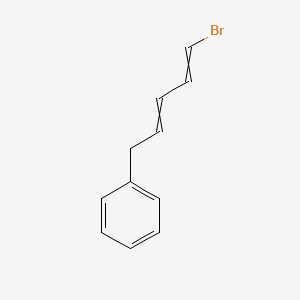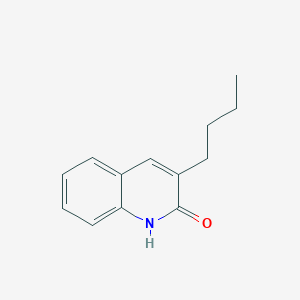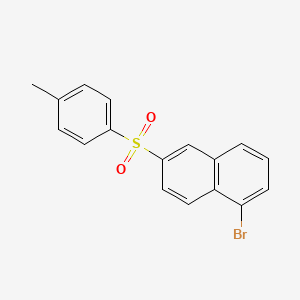![molecular formula C27H44N4O2 B15167218 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-28-3](/img/structure/B15167218.png)
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a bis(octyloxy)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the bis(octyloxy)phenyl precursor, which is then reacted with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives
Applications De Recherche Scientifique
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{[3,4-Dimethoxyphenyl]methyl}pyrimidine-2,4-diamine
- 5-{[3,4-Diethoxyphenyl]methyl}pyrimidine-2,4-diamine
- 5-{[3,4-Dipropoxyphenyl]methyl}pyrimidine-2,4-diamine
Uniqueness
Compared to similar compounds, 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its longer alkoxy chains, which can influence its solubility, stability, and biological activity. The presence of octyloxy groups may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its efficacy in certain applications.
Propriétés
Numéro CAS |
650606-28-3 |
|---|---|
Formule moléculaire |
C27H44N4O2 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
5-[(3,4-dioctoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H44N4O2/c1-3-5-7-9-11-13-17-32-24-16-15-22(19-23-21-30-27(29)31-26(23)28)20-25(24)33-18-14-12-10-8-6-4-2/h15-16,20-21H,3-14,17-19H2,1-2H3,(H4,28,29,30,31) |
Clé InChI |
DMUDQRKFZBXBHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)

![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)





![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)

![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
